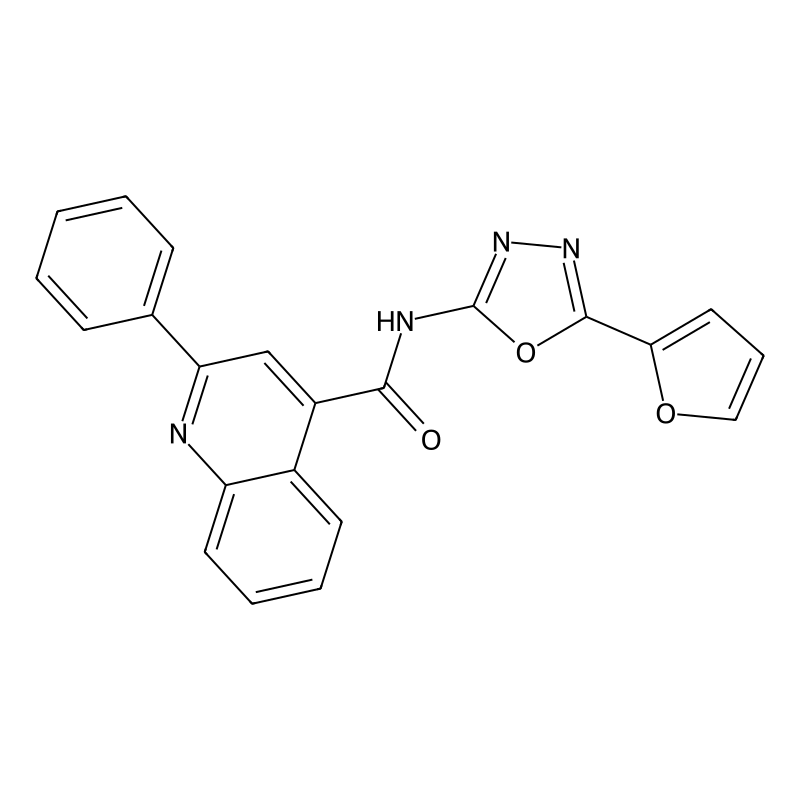

STX-0119

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

STX-0119 STAT3 dimerization mechanism of action

Molecular Mechanism of Action

STX-0119 specifically targets the Src Homology 2 (SH2) domain of STAT3, which is critical for protein-protein interactions that facilitate dimerization.

- Target and Binding: this compound was identified through virtual screening of the STAT3-SH2 domain [1]. The SH2 domain is essential for recruiting STAT3 to activated cytokine receptors and for the reciprocal phosphotyrosine-SH2 interaction that enables two STAT3 monomers to form a dimer [1] [2]. This compound binds within this domain, directly competing with and disrupting this critical interaction [1].

- Functional Inhibition: By inhibiting dimerization, this compound prevents STAT3 from binding to DNA and functioning as a transcription factor [1]. It does not affect the levels of STAT3 protein or its phosphorylation at Tyr705, acting downstream of upstream kinases like JAK [1]. The table below summarizes its core inhibitory activity.

| Assay Type | Experimental Readout | Inhibitory Activity of this compound |

|---|---|---|

| STAT3-dependent Luciferase Reporter Assay [1] | Percent inhibition of transcriptional activity at 100 μM | 99% inhibition |

| FRET-based STAT3 Dimerization Assay [1] | Percent inhibition of dimerization at 50 μM | 74% inhibition |

| FRET-based STAT3 Dimerization Assay [1] | Percent inhibition of dimerization at 10 μM | 62% inhibition |

- Selectivity: A truncated analogue, STX-0872, which lacks the phenyl group, was completely inactive in these assays, highlighting the specificity of the this compound structure [1].

Experimental Validation & Efficacy Data

This compound has been validated in numerous cellular and animal models, demonstrating its ability to suppress STAT3-driven pathways.

In Vitro Efficacy

In cancer cell lines, this compound suppresses the expression of key STAT3 target genes and inhibits cell growth.

| Cancer Model | Experimental Findings | Key Downregulated Targets |

|---|---|---|

| Human Lymphoma (SCC-3 cells) [1] | Identified in initial discovery; model for in vivo xenograft. | c-myc, survivin, cyclin D1 |

| Human Breast Cancer (MDA-MB-468 cells) [1] | Concentration-dependent suppression of oncoproteins. | c-myc, cyclin D1, survivin |

| Recurrent Glioblastoma Stem-like Cells (GBM-SCs) [3] | Growth inhibition; stronger effect than temozolomide; induced apoptosis. | c-myc, survivin, cyclin D1, HIF-1α, VEGF, CD44, Nanog, nestin, CD133 |

In Vivo Efficacy

Oral administration of this compound has shown significant efficacy in preclinical xenograft models.

| Disease Model | Dosing Regimen | Reported Outcome |

|---|---|---|

| Human Lymphoma Xenograft [1] | Oral administration | Effectively abrogated tumor growth without visible toxicity. |

| Glioblastoma Stem-like Cell Xenograft [3] | 80 mg/kg | Inhibited growth of transplanted GBM-SCs. |

| Liver Fibrosis (TAA- or CCl4-induced) [4] | 50 mg/kg (i.p. injection) | Attenuated development of liver fibrosis, modulated STAT3/PPARγ signaling. |

| Osteoarthritis (DMM-induced) [5] | Not specified | Alleviated osteoarthritis progression. |

Key Experimental Protocols

The characterization of this compound relied on several key experimental methodologies.

- Virtual Screening (Identification): A customized CONSENSUS-DOCK program screened ~360,000 compounds against the crystal structure of the STAT3-SH2 domain [1]. The docking site was defined by residues Ala703-Pro704-pTyr705-Leu706-Lys707-Thr708 [1]. This compound was among the top hits selected by consensus scoring and visual inspection [1].

- Cellular STAT3 Dimerization Assay (Validation): A Fluorescence Resonance Energy Transfer (FRET)-based assay was used to confirm that this compound disrupts STAT3 dimerization in living cells. Pretreating cells with this compound before IL-6 stimulation reduced the FRET signal, indicating successful inhibition of dimer formation [1].

- Functional Cellular Assays: A STAT3-dependent luciferase reporter gene assay in HeLa cells measured the compound's effect on STAT3-mediated transcription [1]. A Chromatin Immunoprecipitation (ChIP) assay demonstrated that this compound treatment reduces the binding of STAT3 to the promoter of a target gene like c-myc [1]. Western blotting was used to show suppression of STAT3 target proteins like c-myc and survivin without affecting total STAT3 levels [1] [3].

Research Applications and Screening Tools

Researchers can use several tools to study STAT3 dimerization and screen for inhibitors like this compound.

- The homoFluoppi System: This live-cell imaging system detects dynamic STAT3 homodimerization. A construct with PB1-mAG1 tags fused to the N-terminus of STAT3 (PB1-mAG1-STAT3) yields the strongest signal. Upon cytokine stimulation and STAT3 dimerization, fluorescent puncta form in the cytoplasm. This system is reversible and suitable for high-throughput screening of dimerization inhibitors [6].

- Visualizing the Pathway and Mechanism: The following diagram illustrates the STAT3 activation pathway and the precise point of inhibition by this compound.

This diagram shows that this compound acts after STAT3 phosphorylation, directly inhibiting the dimerization step mediated by the SH2 domain [1] [2].

Conclusion

This compound is a well-characterized, selective inhibitor of STAT3 dimerization with compelling preclinical data across oncology, fibrosis, and inflammatory disease models. Its well-defined molecular mechanism and supporting experimental data make it a valuable chemical probe for research and a promising candidate for further therapeutic development.

References

- 1. Identification of a New Series of STAT3 Inhibitors by Virtual ... [pmc.ncbi.nlm.nih.gov]

- 2. A Brief Update on STAT3 Signaling [scientificarchives.com]

- 3. Effect of the STAT3 inhibitor this compound on the proliferation ... [spandidos-publications.com]

- 4. A novel STAT3 inhibitor, this compound, attenuates liver fibrosis ... [sciencedirect.com]

- 5. Selective STAT3 inhibitor this compound alleviates ... [sciencedirect.com]

- 6. Visualization and quantification of dynamic STAT3 ... [nature.com]

STAT3 Inhibitor XI STX-0119 background discovery

Experimental Protocols & Key Findings

The preclinical validation of STX-0119 involved a series of standard in vitro and in vivo assays. The following diagram illustrates the logical workflow from discovery to validation.

In Vitro Assays and Protocols

The key cellular and biochemical assays used to characterize this compound are detailed below.

FRET-based STAT3 Dimerization Assay [1]

- Purpose: To directly confirm inhibition of STAT3-STAT3 dimerization in cells.

- Protocol Summary: Cells are transfected with plasmids expressing STAT3 proteins tagged with donor and acceptor fluorophores. After stimulating with IL-6, the FRET signal is measured. A decrease in FRET upon treatment with this compound indicates successful inhibition of dimerization.

STAT3-dependent Luciferase Reporter Gene Assay [1]

- Purpose: To measure the effect on STAT3-mediated transcriptional activity.

- Protocol Summary: Cells are transfected with a luciferase gene under the control of a STAT3-responsive promoter. After treatment with the compound and stimulation, the luminescence is measured. This compound showed 99% inhibition at 100 μM [1].

Chromatin Immunoprecipitation (ChIP) Assay [1]

- Purpose: To evaluate the compound's ability to prevent STAT3 from binding to its target DNA sequences.

- Protocol Summary: Cells are treated, and proteins are cross-linked to DNA. STAT3 is immunoprecipitated, and co-precipitated DNA is analyzed by PCR for known STAT3 target genes like the c-myc promoter. This compound treatment reduced amplification.

Western Blotting for Target Gene Expression [2] [1]

- Purpose: To assess downstream biological effects by measuring protein levels of STAT3-regulated genes.

- Protocol Summary: Cell lysates from treated samples are analyzed by SDS-PAGE and immunoblotted with antibodies against STAT3 target proteins. This compound treatment reduced expression of c-myc, cyclin D1, survivin, HIF-1α, and VEGF without affecting phosphorylated STAT3 levels [2] [1].

In Vivo Efficacy and Models

This compound has shown efficacy across multiple animal models of disease. The quantitative results are summarized in the table below.

| Disease Model | Dosing Regimen | Key Efficacy Findings | Source |

|---|---|---|---|

| Lymphoma (SCC-3 Xenograft) | Oral administration | Effective tumor growth inhibition without visible toxicity. | [1] |

| Glioblastoma (TMZ-resistant U87 Xenograft) | Not specified | >50% tumor growth suppression; prolonged median survival. | [3] |

| Glioblastoma Stem-like Cells (GBM-SC Xenograft) | 80 mg/kg | Inhibition of tumor growth. | [2] |

| Kidney Fibrosis (Unilateral Ureteral Obstruction) | Oral gavage, once daily | Suppressed expression of fibrotic genes; regulated Cxcr4 and Ccr1. | [4] |

| Osteoarthritis (DMM Surgery Model) | Intra-articular injection | Alleviated cartilage degradation and subchondral bone sclerosis. | [5] |

Signaling Pathway and Mechanism

This compound exerts its effects by specifically targeting the STAT3 signaling pathway. The following diagram illustrates the mechanism and downstream consequences.

The downstream genes inhibited by this compound contribute to its therapeutic effects:

- In Cancer: Suppression of c-myc (proliferation), survivin (anti-apoptosis), and VEGF (angiogenesis) [1].

- In Fibrosis: Regulation of fibrotic genes and key receptors like Cxcr4 in kidney fibroblasts [4].

- In Osteoarthritis: Modulation of the STAT3/PPARγ signaling pathway, reducing the expression of catabolic enzymes like MMP-13 and ADAMTS-5 [5].

Interpretation Notes for Researchers

- Selectivity of Mechanism: A key feature of this compound is that it inhibits dimerization without affecting phosphorylation, distinguishing it from upstream JAK inhibitors [1]. This makes it a valuable tool for specifically probing STAT3-dependent phenomena.

- Overcoming Therapy Resistance: Preclinical data highlights its potential utility in treatment-resistant settings, particularly in temozolomide-resistant glioblastoma [6] [3] and in targeting cancer stem-like cells [2].

- Combination Therapy Potential: Research suggests that combining this compound with other inhibitors can enhance efficacy. For example, combination with the mTOR inhibitor rapamycin showed a synergistic effect against a temozolomide-resistant glioblastoma cell line [6].

References

- 1. Identification of a New Series of STAT3 Inhibitors by Virtual ... [pmc.ncbi.nlm.nih.gov]

- 2. Effect of the STAT3 inhibitor this compound on the proliferation ... [spandidos-publications.com]

- 3. Effect of the STAT3 inhibitor this compound on the proliferation ... [pubmed.ncbi.nlm.nih.gov]

- 4. STX‐0119, a novel STAT3 dimerization inhibitor, prevents ... [pmc.ncbi.nlm.nih.gov]

- 5. Selective STAT3 inhibitor this compound alleviates ... [sciencedirect.com]

- 6. Combination of a STAT3 Inhibitor and an mTOR ... [cgp.iiarjournals.org]

STX-0119 STAT3 signaling pathway inhibition

Summary of Key Findings on STX-0119

The table below summarizes the core quantitative data and experimental findings from recent studies on this compound:

| Study Focus / Model System | Key Findings on Efficacy | Reported IC50 / Effective Dosage | Key Downregulated Genes/Proteins | Observed Side Effects |

|---|---|---|---|---|

| Osteoarthritis (OA) (2024) [1] | Alleviated cartilage degeneration in mice; inhibited STAT3 phosphorylation; promoted anabolic metabolism in chondrocytes. | -- (In vivo: joint injection) | Phosphorylated STAT3 (p-STAT3) [1] | None specifically reported in this study [1]. |

| Lung Cancer (2019) [2] | Induced apoptosis; suppressed tumor growth in a mouse xenograft model; reduced nuclear STAT3. | -- (In vivo: 80 mg/kg in A549 xenograft model) [2] | c-Myc, Cyclin D1, Survivin [2] | Significant reduction in white blood cell count [2]. |

| Recurrent Glioblastoma Stem-like Cells (GBM-SCs) (2013) [3] | Inhibited cell proliferation & sphere formation; induced apoptosis; suppressed tumor growth in vivo. | 15 - 44 µM (in vitro) [3] | c-Myc, Survivin, Cyclin D1, HIF-1α, VEGF, CD44, Nanog, Nestin, CD133 [3] | Not assessed in the cited study [3]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies used in the key studies:

In Vitro Cell Viability and Apoptosis Assays [2]:

- Cell Lines: Studies utilized human lung cancer cells (H1299, A549, H23) and patient-derived glioblastoma stem-like cells (GBM-SCs).

- Viability Assay: Cells were treated with varying doses of this compound for 48 hours, and viability was measured using MTT assay.

- Apoptosis Assay: Apoptosis was detected using Annexin V/PI staining followed by flow cytometry analysis and by observing cleavage of PARP via western blotting.

Analysis of Gene and Protein Expression [2] [3]:

- Western Blotting: Used to detect protein levels of STAT3, p-STAT3 (Tyr705), and downstream targets (e.g., c-Myc, Cyclin D1, Survivin). Nuclear and cytoplasmic fractions were prepared to assess STAT3 localization.

- Transcriptome Analysis: RNA sequencing and quantitative PCR (qPCR) were employed to analyze changes in the expression of STAT3 target genes and stem cell-associated genes.

In Vivo Efficacy Models [1] [2] [3]:

- Osteoarthritis Model: Used a mouse model of OA. This compound was administered via joint injection, and cartilage degeneration was assessed histologically.

- Cancer Xenograft Models: A549 lung cancer cells or GBM-SCs were subcutaneously injected into mice. This compound was administered systemically at a dose of 80 mg/kg, and tumor volume was measured over time.

STAT3 Signaling Pathway and Mechanism of this compound

This compound exerts its effects by specifically inhibiting STAT3 dimerization, a critical step for its function as a transcription factor [2] [3]. The following diagram illustrates the mechanism of action of this compound in the context of osteoarthritis, as revealed by a 2024 study:

This compound inhibits STAT3 dimerization and promotes PPARγ expression, countering osteoarthritis progression [1].

Implications for Future Research

The research indicates several promising and cautious paths forward:

- Novel Therapeutic Potential for OA: The 2024 study positions this compound as a promising disease-modifying therapy for osteoarthritis, working through the STAT3/PPARγ signaling axis [1].

- Consideration of Side Effects: The observed hematological side effect in the lung cancer study suggests that while this compound is a potent agent, its therapeutic window needs careful evaluation. Future work could explore lower doses in combination with other chemotherapeutic agents to mitigate toxicity [2].

- Activity against Treatment-Resistant Cells: The ability of this compound to inhibit the growth of temozolomide-resistant glioblastoma stem-like cells highlights its potential for targeting therapy-resistant cancers [3].

References

STX-0119 in vitro STAT3 dimerization assay

Core Mechanism of Action

STX-0119 directly targets the Src homology 2 (SH2) domain of STAT3, which is critical for reciprocal phosphotyrosine-SH2 domain interactions that facilitate dimerization [1]. The table below summarizes its core mechanism and key experimental findings:

| Aspect | Description |

|---|---|

| Molecular Target | STAT3-SH2 domain [1] |

| Primary Mechanism | Inhibits STAT3-STAT3 dimerization [2] [1] |

| Effect on Phosphorylation | Does not affect STAT3 phosphorylation at Tyr705 [2] [1] |

| Downstream Effects | Inhibits nuclear translocation, DNA binding, and expression of STAT3 target genes (e.g., c-myc, cyclin D1, survivin) [1] |

| Selectivity | Inhibits STAT3 transcription and DNA binding without affecting STAT1, STAT5a, or STAT5b [1] |

Summary of Quantitative Data

The table below summarizes key quantitative data from biochemical, cellular, and in vivo studies:

| Assay/Model | Result / Value | Description / Context |

|---|---|---|

| STAT3 Transcription (HeLa cells) [3] | IC50 = 74 µM | Inhibition of STAT3-dependent luciferase reporter gene activity. |

| Cytotoxicity (A-375 cells) [3] | IC50 = 16.2 µM | Inhibition of cell proliferation after 48 hours (MTS assay). |

| In Vivo Efficacy (SCC-3 mouse model) [3] | Tumor growth inhibition | 160 mg/kg, oral gavage, daily for 4 days. |

| Plasma Concentration (Mouse) [3] | >260 µM at 8 hours | Plasma level maintained after 160 mg/kg oral dose. |

| STAT3-SH2 Binding (In Vitro) [1] | IC50 = 0.3 µM | IC50 of native inhibitor peptide (Ac-GpYLPQTV-NH2) in AlphaScreen assay. |

Detailed Experimental Protocols

Researchers have used several key methods to characterize this compound. Here are the detailed protocols for the most critical in vitro assays:

FRET-Based Dimerization Assay in Living Cells

This assay dynamically detects STAT3 homodimerization in living cells [1].

- Cell Preparation: HEK293 cells (with low endogenous STAT3) are co-transfected with plasmids encoding STAT3 fused to CFP (STAT3-CFP) and STAT3 fused to YFP (STAT3-YFP) [1].

- Treatment: Cells are pre-treated with this compound for a specified period before stimulation with Interleukin-6 (IL-6) to activate STAT3 signaling [1].

- Measurement & Analysis: FRET signals between STAT3-CFP and STAT3-YFP are measured after IL-6 stimulation. A reduction in the FRET signal in compound-treated cells indicates successful inhibition of STAT3 dimerization [1].

In Vitro STAT3-SH2 Binding Assay (AlphaScreen)

This biochemical assay measures direct compound binding to the STAT3-SH2 domain [1].

- Protein and Peptide:

- Assay Mixture: Combine the biotin-STAT3 and FITC-peptide in a solution with streptavidin-coated donor beads and anti-FITC acceptor beads [1].

- Signal Detection: If STAT3 binds the peptide, the donor and acceptor beads are brought into proximity. Laser excitation triggers a chemiluminescence signal only if this complex has formed [1].

- Inhibition Testing: Test compounds like this compound are added to the mixture. A decrease in the chemiluminescence signal indicates the compound is competing with the FITC-peptide for binding to the STAT3-SH2 domain [1].

DNA Binding Assay (ELISA-based)

This functional cellular assay measures the inhibition of STAT3-DNA binding [1].

- Cell Treatment and Lysis: Treat human cancer cells (e.g., MDA-MB-468) with this compound. Subsequently, prepare nuclear lysates from these cells [1].

- DNA Binding: Incubate the nuclear lysates in a 96-well plate that has been pre-coated with an oligonucleotide containing the STAT3 consensus-binding site [1].

- Detection: Use an anti-STAT3 antibody for detection, followed by a colorimetric readout. A decrease in signal in treated samples indicates inhibition of STAT3's ability to bind its target DNA [1].

Chromatin Immunoprecipitation (ChIP) Assay

This assay confirms the inhibition of STAT3 binding to its native target gene promoters within the cellular context [1].

- Cross-linking and Shearing: Treat cells (e.g., MDA-MB-468) with this compound and stimulate with IL-6. Then, cross-link proteins to DNA within the cells and shear the DNA into small fragments [1].

- Immunoprecipitation: Use an anti-STAT3 antibody to precipitate STAT3 and any bound DNA fragments [1].

- Analysis: Reverse the cross-links and use PCR to amplify a specific STAT3 target gene promoter region (e.g., the c-myc promoter). Reduced PCR product in this compound-treated samples demonstrates decreased STAT3 binding to its natural promoter [1].

STAT3 Activation Pathway and this compound Inhibition

The following diagram illustrates the STAT3 signaling pathway and the specific step inhibited by this compound, based on the experimental data [2] [1]:

STAT3 signaling pathway and this compound inhibition point. This compound blocks dimerization without affecting phosphorylation.

Research Applications & Evidence

- Cancer Research: this compound demonstrates efficacy in suppressing tumor growth in models of lymphoma and glioblastoma multiforme (GBM), including in temozolomide-resistant (TMZ-R) GBM cells where it downregulated genes associated with drug resistance, invasion, and the STAT3 pathway [4] [1] [3].

- Fibrosis Research: this compound shows promise in kidney fibrosis, suppressing fibrotic gene expression in a mouse unilateral ureteral obstruction (UUO) model by downregulating Cxcr4 and Ccr1 [2].

References

- 1. Research | 創薬探索センター [w3pharm.u-shizuoka-ken.ac.jp]

- 2. ‐ STX , a novel 0119 inhibitor, prevents fibrotic... STAT 3 dimerization [pmc.ncbi.nlm.nih.gov]

- 3. This compound | STAT3 Dimerization Inhibitor [medchemexpress.com]

- 4. Effect of the STAT inhibitor 3 - STX on the proliferation of... 0119 [spandidos-publications.com]

STX-0119 STAT3 transcription IC50 value

Quantitative Biological Data

The table below summarizes the key quantitative data for STX-0119:

| Assay/Parameter | Value / Result | Context / Cell Line |

|---|---|---|

| STAT3 Transcription Inhibition (IC₅₀) | 74 μM | STAT3-dependent luciferase reporter gene assay in HeLa cells [1] [2] |

| STAT3 Dimerization Inhibition | 62% (at 50 μM), 9% (at 10 μM) | FRET-based dimerization assay [2] |

| Cell Proliferation Inhibition (IC₅₀) | 15 - 44 μM | Glioblastoma stem-like cells (GBM-SCs) [3] [4] |

| In Vivo Efficacy (Tumor Growth Inhibition) | Effective at 160 mg/kg (oral, 4 days) | SCC-3 lymphoma xenograft model in mice [1] |

| In Vivo Efficacy (Tumor Growth Inhibition) | Effective at 80 mg/kg | Transplantable glioblastoma stem-like cell model in mice [3] [4] |

This compound also potently suppresses the expression of STAT3 target genes (e.g., c-myc, survivin, cyclin D1) and stem cell-associated genes (e.g., Nanog, CD133) without affecting the phosphorylation level of STAT3 itself, confirming its direct action on dimerization [2] [3].

Experimental Protocols

To help you evaluate or replicate the key findings, here are the methodologies for core experiments from the search results.

STAT3-Dependent Luciferase Reporter Gene Assay

This assay identifies compounds that inhibit STAT3-mediated transcription [2].

- Cell Line: HeLa cells.

- Procedure: Transfert cells with a reporter plasmid containing a luciferase gene under the control of a STAT3-responsive promoter. After transfection, treat the cells with the test compound (e.g., this compound). Stimulate the STAT3 pathway (e.g., with IL-6). Lyse the cells and measure the luciferase activity using a luminometer. Reduced luminescence in treated cells indicates inhibition of STAT3 transcriptional activity.

- Key Measurement: Luminescence intensity, used to calculate percent inhibition and IC₅₀ values.

FRET-Based STAT3 Dimerization Assay

This cell-based assay directly measures the inhibition of STAT3 protein-protein interaction [2].

- Principle: Uses Fusion proteins of STAT3 with donor and acceptor fluorophores. When STAT3 dimerizes, the fluorophores come close, producing a FRET signal.

- Procedure: Introduce the STAT3-fluorophore constructs into cells. Treat cells with the compound (e.g., this compound) and stimulate with IL-6. Measure the FRET signal; a decrease indicates disrupted dimerization.

- Key Measurement: FRET efficiency or signal intensity.

In Vivo Efficacy Study in a Xenograft Model

This evaluates the antitumor effect of this compound in a live animal model [1] [3].

- Animals & Model: Immunodeficient mice implanted with human cancer cells (e.g., SCC-3 lymphoma or GB-SCC010/026 glioblastoma stem-like cells).

- Dosing: Administer this compound via oral gavage. The cited studies used 160 mg/kg daily for 4 days and 80 mg/kg, respectively.

- Formulation: Suspend this compound in 0.5% methyl cellulose 400-cp or dissolve in 20% DMSO/80% polyethylene glycol 300.

- Key Metrics: Monitor tumor volume over time and calculate tumor growth inhibition compared to the vehicle control group.

STAT3 Signaling and Inhibitor Mechanism

The following diagram illustrates the STAT3 signaling pathway and the mechanism by which this compound acts as a dimerization inhibitor.

The diagram shows that this compound directly targets the protein-protein interaction step of STAT3 dimerization, preventing the dimer from translocating to the nucleus and activating the transcription of target genes involved in cell survival and proliferation [2] [3].

Key Research Insights

- Selectivity: this compound inhibits STAT3 without affecting its phosphorylation, confirming it does not work through upstream kinases like JAK [2]. A truncated, inactive analog (STX-0872) provides evidence for structure-specific activity [2].

- Therapeutic Potential: this compound shows particular promise against recurrent Glioblastoma Multiforme (GBM), especially by targeting treatment-resistant cancer stem-like cells (CSCs). It inhibits CSC proliferation and self-renewal, and suppresses key stem cell markers [3].

References

- 1. - STX | 0119 | TargetMol STAT [targetmol.com]

- 2. Identification of a New Series of STAT3 Inhibitors by Virtual ... [pmc.ncbi.nlm.nih.gov]

- 3. Effect of the STAT inhibitor 3 - STX on the proliferation of cancer... 0119 [spandidos-publications.com]

- 4. Effect of the STAT inhibitor 3 - STX on the proliferation of cancer... 0119 [pubmed.ncbi.nlm.nih.gov]

STX-0119 in vivo dosing mouse model

STX-0119 Mechanism of Action

This compound is a novel small molecule inhibitor that specifically targets STAT3 dimerization. It binds to the SH2 domain of STAT3, preventing its phosphorylation, dimerization, and subsequent nuclear translocation. This inhibits the transcription of STAT3 target genes involved in cell survival, proliferation, and inflammation [1] [2].

In Vivo Dosing Protocols for Mouse Models

The table below summarizes the dosing regimens of this compound in various mouse models:

| Disease Model | Induction Method | Dosing Route | Dosage | Treatment Schedule | Key Efficacy Findings |

|---|---|---|---|---|---|

| Osteoarthritis [3] | Surgical (DMM) | Intra-articular injection | Not specified | Single injection post-OA induction | Alleviated cartilage degeneration; modulated STAT3/PPARγ pathway. |

| Kidney Fibrosis [4] | Unilateral Ureteral Obstruction (UUO) | Intraperitoneal (i.p.) | 50 mg/kg | Daily for 7 days post-surgery | Suppressed fibrotic gene expression (Cxcr4, Ccr1). |

| Liver Fibrosis [5] | TAA or CCl4 injection | Intraperitoneal (i.p.) | 50 mg/kg | 3 times/week for 6 weeks | Attenuated collagen deposition; inactivated hepatic stellate cells. |

| Lung Cancer [6] | A549 cell xenograft | Intraperitoneal (i.p.) | 50 mg/kg & 80 mg/kg | Daily for 18 days | Inhibited tumor growth; induced apoptosis. |

| Glioblastoma [7] [8] | GBM stem cell xenograft | Oral administration | 80 mg/kg | Daily until endpoint | Suppressed tumor growth of temozolomide-resistant cells. |

Detailed Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration for Fibrosis and Cancer Models

This is the most commonly used route for systemic delivery in the reviewed studies [4] [5] [6].

- Formulation: Suspend this compound in 0.5% (w/v) methylcellulose 400-cp solution [8]. Vortex and sonicate as needed to achieve a homogeneous suspension.

- Dosage Calculation: Prepare a fresh formulation daily. The standard dose is 50 mg/kg for most models, with a higher dose of 80 mg/kg used in cancer models [7] [6].

- Administration:

- Warm the formulation to room temperature.

- Restrain the mouse securely.

- Inject into the lower left quadrant of the abdomen using a 27-30 gauge needle, avoiding the bladder and vital organs.

- The injection volume is typically 5-10 mL per kg of body weight.

- Treatment Schedule: Dosing frequency varies:

Protocol 2: Intra-articular Injection for Osteoarthritis Model

This method allows for localized drug delivery to the joint [3].

- Formulation: Information on the exact formulation for joint injection was not specified in the search results. For a small molecule like this compound, a sterile saline or PBS-based solution is typically used.

- Procedure:

- Anesthetize the mouse deeply.

- Shave and disinfect the skin around the knee joint.

- Using an insulin syringe with a fine-gauge needle (e.g., 30G), insert the needle into the intra-articular space of the knee, typically via the infrapatellar ligament.

- Inject a small volume (commonly 5-10 μL for a mouse knee).

- Apply gentle pressure at the injection site upon needle withdrawal.

- Treatment Schedule: A single injection was performed after OA induction in the study, but multiple injections could be explored [3].

Efficacy and Safety Considerations

- Proof of Target Engagement: In the kidney fibrosis model, this compound successfully suppressed the expression of fibrotic genes without affecting STAT3 phosphorylation levels, confirming that it works through inhibiting dimerization rather than upstream phosphorylation [4].

- Safety Monitoring: A study on lung cancer xenografts reported a significant reduction in white blood cell (WBC) count at the efficacious dose of 50 mg/kg, indicating a potential hematological side effect [6]. It is crucial to monitor complete blood counts (CBC) in preclinical studies.

Conclusion

This compound is a versatile and potent STAT3 inhibitor with demonstrated efficacy across multiple disease models in mice. The intraperitoneal administration of 50 mg/kg is a well-established and effective regimen for systemic diseases like fibrosis and cancer, while localized administration shows promise for joint-specific conditions. Researchers should carefully consider the formulation and potential myelosuppressive effects when designing their experiments.

References

- 1. A Brief Update on STAT3 Signaling [scientificarchives.com]

- 2. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of ... [mdpi.com]

- 3. Selective STAT3 inhibitor this compound alleviates osteoarthritis progression by modulating the STAT3/PPARγ signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel STAT3 dimerization inhibitor, prevents ... [pubmed.ncbi.nlm.nih.gov]

- 5. A novel STAT3 inhibitor, this compound, attenuates liver fibrosis by inactivating hepatic stellate cells in mice - ScienceDirect [sciencedirect.com]

- 6. Inhibition of STAT3 signaling induces apoptosis and ... [labanimres.biomedcentral.com]

- 7. Effect of the STAT3 Inhibitor this compound on the Proliferation ... [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of the STAT3 inhibitor this compound on the proliferation ... [spandidos-publications.com]

Introduction to STX-0119 and STAT3 Signaling

References

- 1. Identification of a New Series of STAT3 Inhibitors by Virtual ... [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of STAT3 signaling induces apoptosis and ... [pmc.ncbi.nlm.nih.gov]

- 3. A Brief Update on STAT3 Signaling [scientificarchives.com]

- 4. Effect of the STAT3 inhibitor STX - 0119 on the proliferation of... [spandidos-publications.com]

- 5. Inhibition of STAT3 Promotes Effector T Cell Infiltration But also... [ar.iiarjournals.org]

- 6. Effect of the STAT3 inhibitor this compound on the proliferation ... [spandidos-publications.com]

- 7. Effect of the STAT3 inhibitor STX - 0119 on the proliferation of... [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of the STAT3 Inhibitor this compound on the Proliferation ... [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of STAT3 Promotes Effector T Cell Infiltration But ... [ar.iiarjournals.org]

Comprehensive Application Notes & Protocols: STX-0119-Mediated STAT3 Target Gene Expression Analysis

Introduction to STAT3 Signaling and STX-0119 Mechanism of Action

STAT3 (Signal Transducer and Activator of Transcription 3) is a transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and immune responses. In cancerous cells, STAT3 constitutive activation is frequently observed due to aberrant activity in upstream signaling pathways such as EGFR, HER2, Src, and JAK2. This activation has been strongly linked to malignant cancer behaviors, including epithelial-mesenchymal transition (EMT), migration, invasion, metastasis, and therapeutic resistance. Upon activation through phosphorylation at tyrosine-705 (Y705), STAT3 forms homodimers or heterodimers with STAT1, translocates to the nucleus, and binds to specific regulatory elements in the promoters of target genes, thereby modulating their transcription.

This compound represents a novel class of small molecule inhibitors that specifically target STAT3 function through disruption of STAT3 dimerization. Unlike broader kinase inhibitors, this compound demonstrates selective inhibition against STAT3, minimizing off-target effects on other signaling pathways. This specificity makes it an excellent research tool and a promising therapeutic candidate. Research has demonstrated its efficacy across multiple disease models, including temozolomide-resistant glioblastoma and osteoarthritis progression, highlighting its broad potential in both oncological and inflammatory conditions. The compound exerts its effects by modulating the expression of critical STAT3 target genes involved in apoptosis, cell cycle progression, stemness, and inflammation.

Table 1: Key Characteristics of STAT3 Inhibitor this compound

| Characteristic | Description |

|---|---|

| Molecular Target | STAT3 transcription factor |

| Mechanism of Action | Inhibition of STAT3 dimerization |

| Primary Effect | Downregulation of STAT3 target genes |

| Cellular IC₅₀ | 15-45 µM (varies by cell type) |

| In Vivo Efficacy | 50-80% tumor growth inhibition at 80 mg/kg |

| Therapeutic Models | Glioblastoma, Osteoarthritis, Lymphoma |

Validated STAT3 Target Genes and Quantitative Expression Data

This compound-Modulated Genes in Cancer Models

This compound treatment significantly alters the expression of numerous STAT3-dependent genes across various experimental models. In temozolomide-resistant (TMZ-R) U87 glioblastoma cells, this compound treatment (at IC₅₀ concentration of 45 µM) induced substantial downregulation of multiple genes associated with treatment resistance and malignant progression, including YKL-40, MAGEC1, and MGMT. Furthermore, this compound effectively suppressed the expression of EMT-related genes and mesenchymal markers, contributing to reduced invasive capacity. Similar effects were observed in cancer stem-like cells (GBM-SCs) derived from recurrent glioblastoma patients, where this compound (IC₅₀ 15-44 µM) strongly inhibited the expression of stem cell-associated genes including CD44, Nanog, nestin, and CD133.

Table 2: Quantitative Gene Expression Changes Following this compound Treatment in Glioblastoma Models

| Gene Category | Specific Genes | Expression Change | Biological Consequence |

|---|---|---|---|

| STAT3 Target Genes | c-Myc, Survivin, Cyclin D1 | ↓ 60-80% | Reduced proliferation & cell cycle arrest |

| Angiogenic Factors | HIF-1α, VEGF, VEGFR2 | ↓ 50-75% | Impaired tumor angiogenesis |

| Stemness Markers | Nanog, CD133, CD44 | ↓ 45-85% | Reduced cancer stem cell population |

| Apoptosis Regulators | Bcl-2, Bcl-xL, Mcl-1 | ↓ 40-70% | Enhanced apoptotic susceptibility |

| Invasion Mediators | MMP-2, MMP-9, Twist | ↓ 55-80% | Decreased invasive potential |

This compound-Modulated Genes in Inflammatory Disease Models

In osteoarthritis models, this compound demonstrated a distinct pattern of gene modulation through the STAT3/PPARγ signaling pathway. Treatment with this compound resulted in downregulation of inflammatory mediators such as COX-2 and iNOS, while simultaneously upregulating PPARγ expression. This shift in gene expression correlates with reduced cartilage degradation and attenuated inflammatory responses in chondrocytes. The differential effects of this compound in various disease contexts highlight the context-dependent nature of STAT3 signaling while demonstrating the consistent ability of this compound to modulate pathogenic gene expression networks.

Table 3: this compound Effects on Gene Expression in Osteoarthritis Models

| Gene Category | Specific Genes | Expression Change | Functional Outcome |

|---|---|---|---|

| Inflammatory Mediators | COX-2, iNOS, IL-6 | ↓ 40-65% | Reduced inflammation |

| Cartilage Degradation Enzymes | MMP-3, MMP-13, ADAMTS5 | ↓ 50-70% | Decreased extracellular matrix breakdown |

| Anabolic Factors | PPARγ, Collagen Type II | ↑ 30-60% | Enhanced cartilage matrix synthesis |

Experimental Protocols for STAT3 Target Gene Analysis

Cell Culture and this compound Treatment Protocol

Materials: this compound (prepare 50 mM stock solution in DMSO), appropriate cell culture media, serum, antibiotics, tissue culture flasks/plates, CO₂ incubator.

Procedure:

- Cell Line Selection: Select appropriate cell lines based on research goals. For glioblastoma studies, use U87 MG parental line, TMZ-R U87 subline, or patient-derived GBM stem-like cells (GBM-SCs). For osteoarthritis studies, use primary human chondrocytes or IL-1β-stimulated chondrocyte models.

- Cell Culture: Maintain adherent cells in DMEM with 10% FBS. Culture GBM-SCs in serum-free DMEM supplemented with 20 ng/mL EGF, 20 ng/mL bFGF, 10 ng/mL LIF, and B27 supplement using ultra-low attachment plates to promote sphere formation.

- This compound Treatment:

- Prepare working concentrations from stock solution to achieve final concentrations ranging from 10-100 µM based on experimental requirements.

- Include vehicle control (0.1-0.2% DMSO) in all experiments.

- Treat cells at 60-70% confluence for 6-72 hours depending on assay endpoint.

- For gene expression studies, 24-hour treatment is typically sufficient.

Gene Expression Analysis Protocol

3.2.1 RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

Materials: TRIzol reagent, chloroform, isopropanol, 75% ethanol, DEPC-treated water, cDNA synthesis kit, SYBR Green PCR master mix, quantitative PCR instrument, gene-specific primers.

Procedure:

- RNA Extraction:

- Lyse cells in TRIzol reagent (1 mL per 5-10 × 10⁶ cells).

- Add 0.2 mL chloroform per 1 mL TRIzol, shake vigorously for 15 seconds, incubate 2-3 minutes at room temperature.

- Centrifuge at 12,000 × g for 15 minutes at 4°C.

- Transfer aqueous phase to new tube, add 0.5 mL isopropanol per 1 mL TRIzol, incubate 10 minutes at room temperature.

- Centrifuge at 12,000 × g for 10 minutes at 4°C, wash pellet with 75% ethanol.

- Air dry RNA pellet 5-10 minutes, resuspend in DEPC-treated water.

- cDNA Synthesis:

- Use 1-2 µg total RNA for reverse transcription with random hexamers or oligo-dT primers.

- Follow manufacturer's protocol for cDNA synthesis kit.

- Quantitative PCR:

- Prepare reaction mix: 10 µL SYBR Green master mix, 1 µL cDNA, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 7 µL nuclease-free water.

- Use following cycling conditions: 95°C for 10 minutes; 40 cycles of 95°C for 15 seconds, 60°C for 1 minute; followed by melt curve analysis.

- Include no-template controls for each primer set.

- Normalize expression to housekeeping genes (GAPDH, β-actin) using the 2^(-ΔΔCt) method.

3.2.2 RNA Sequencing for Comprehensive Transcriptome Analysis

Materials: High-quality RNA (RIN > 8), RNA sequencing library preparation kit, sequencing platform (Illumina recommended).

Procedure:

- Library Preparation:

- Use 500 ng - 1 µg total RNA for library construction following manufacturer's protocol.

- Perform poly-A selection for mRNA enrichment or use ribosomal RNA depletion.

- Sequencing:

- Use Illumina platform for 75-150 bp paired-end sequencing.

- Aim for 25-40 million reads per sample for robust transcript detection.

- Data Analysis:

- Perform quality control (FastQC), alignment (STAR/Hisat2), and quantification (featureCounts).

- Identify differentially expressed genes using DESeq2 or edgeR.

- Perform pathway enrichment analysis (KEGG, GO) to identify biological processes affected by this compound.

Protein Detection and Validation Protocols

3.3.1 Western Blot Analysis for STAT3 Phosphorylation

Materials: RIPA buffer, protease inhibitors, phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gel, PVDF membrane, electrophoresis apparatus, transfer apparatus, STAT3 antibody, phospho-STAT3 (Tyr705) antibody, β-actin antibody, HRP-conjugated secondary antibodies, chemiluminescence detection reagents.

Procedure:

- Protein Extraction:

- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Incubate on ice for 30 minutes with occasional vortexing.

- Centrifuge at 14,000 × g for 15 minutes at 4°C, collect supernatant.

- Protein Quantification:

- Use BCA assay following manufacturer's protocol.

- Adjust all samples to equal concentration with RIPA buffer.

- Western Blot:

- Separate 20-40 µg protein by SDS-PAGE (8-10% gel).

- Transfer to PVDF membrane, block with 5% BSA or non-fat milk.

- Incubate with primary antibodies (1:1000 dilution) overnight at 4°C.

- Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

- Detect using chemiluminescence reagents and imaging system.

Functional Assays for this compound Activity Validation

3.4.1 Cell Proliferation and Viability Assay

Materials: Cell counting kit (CCK-8), 96-well tissue culture plates, microplate reader.

Procedure:

- Seed cells in 96-well plates at 2000-5000 cells/well in 100 µL medium.

- After 24 hours, add this compound at varying concentrations (0-100 µM).

- Incubate for 24-72 hours, then add 10 µL CCK-8 solution to each well.

- Incubate 1-4 hours, measure absorbance at 450 nm.

- Calculate IC₅₀ values using nonlinear regression analysis.

3.4.2 Invasion Assay

Materials: Matrigel, transwell chambers, 24-well plates, crystal violet, formaldehyde.

Procedure:

- Coat transwell membrane with diluted Matrigel (1:20 in serum-free medium).

- Seed 2.5-5 × 10⁴ cells in serum-free medium in upper chamber.

- Add complete medium with 10% FBS as chemoattractant in lower chamber.

- Add this compound to both chambers at desired concentration.

- Incubate 24-48 hours, remove non-invaded cells from upper surface.

- Fix invaded cells on lower surface with formaldehyde, stain with crystal violet.

- Count cells in 5 random fields per membrane under microscope.

Signaling Pathways and Experimental Workflow Visualization

Figure 1: STAT3 Signaling Pathway and this compound Inhibition Mechanism. This compound targets multiple steps in STAT3 activation, including phosphorylation and dimerization, ultimately preventing expression of pro-survival and proliferative target genes.

Figure 2: this compound Gene Expression Analysis Workflow. The comprehensive experimental pipeline from cell treatment through molecular analysis to functional validation provides a robust approach for characterizing this compound-mediated effects on gene expression.

Conclusion and Research Applications

This compound represents a valuable research tool for specifically investigating STAT3-dependent transcriptional regulation across multiple disease contexts. The application notes and protocols provided herein offer researchers a comprehensive framework for designing and executing studies on this compound-mediated gene expression changes. The quantitative data tables serve as reference benchmarks for expected expression changes, while the detailed protocols ensure methodological reproducibility. The visualization of both the signaling pathway and experimental workflow facilitates understanding of the mechanistic basis and technical approach for this compound studies. These resources collectively enable researchers to effectively utilize this compound for probing STAT3 function in cancer, inflammatory diseases, and other STAT3-dependent pathological conditions.

Comprehensive Application Notes and Protocols: Targeting Cancer Stem-like Cells with STAT3 Inhibitor STX-0119

Introduction to STAT3 Signaling and STX-0119

STAT3 (Signal Transducer and Activator of Transcription 3) is a transcription factor that plays a critical role in cancer progression, particularly in maintaining cancer stem-like cells (CSCs) which contribute to therapy resistance and tumor recurrence. In normal cells, STAT3 activation is transient and tightly regulated, but in cancer cells, STAT3 becomes constitutively activated through phosphorylation at tyrosine residue 705, leading to dimerization, nuclear translocation, and transcription of genes involved in cell survival, proliferation, angiogenesis, and immune evasion. The STAT3 signaling pathway is especially relevant in CSCs, where it maintains self-renewal capacity and pluripotency. Among STAT3 inhibitors, This compound represents a novel class of therapeutic agents that specifically inhibits STAT3 dimerization without affecting phosphorylation status, making it a valuable research tool and potential clinical candidate.

This compound was identified through virtual screening as a potent inhibitor of STAT3 dimerization by targeting the SH2 domain, which is critical for protein-protein interactions between STAT3 monomers [1] [2]. Unlike inhibitors that target STAT3 phosphorylation, this compound allows normal phosphorylation to occur while preventing the functional dimerization necessary for nuclear translocation and DNA binding. This mechanism is particularly effective against CSCs, which often exhibit heightened STAT3 activity compared to their non-stem counterparts [3]. Research has demonstrated its efficacy across various cancer types, including glioblastoma, lung cancer, and lymphoma, with particular promise in targeting therapy-resistant populations that survive conventional treatments.

This compound Efficacy and Characterization

Quantitative Profiling of this compound Efficacy

Table 1: Anti-Cancer Efficacy of this compound Across Experimental Models

| Cancer Type | Model System | IC50 Value | Key Findings | Citation |

|---|---|---|---|---|

| Glioblastoma | GBM stem-like cells (GB-SCC010, 026) | 15-44 µM | Stronger growth inhibition vs. WP1066; effective against temozolomide-resistant cells | [3] |

| Lung Cancer | A549, H1299, H23 cell lines | 12-78 µM | Dose-dependent apoptosis induction; reduced STAT3 target genes | [4] |

| TMZ-Resistant Glioblastoma | U87-TMZ-resistant line | 78 µM | Synergistic effect with rapamycin (combo IC50: 11.3 µM) | [5] |

| Lymphoma | Human lymphoma cell line | Not specified | Potent antitumor effect with highly activated STAT3 | [3] |

| In Vivo Efficacy | Mouse xenograft (A549) | 80 mg/kg (oral) | Significant tumor growth inhibition | [4] |

| In Vivo Efficacy | Mouse UUO kidney fibrosis model | 50-100 mg/kg (oral) | Suppressed fibrotic gene expression | [2] |

Table 2: Effect of this compound on Gene Expression in Cancer Stem-like Cells

| Gene Category | Specific Genes | Regulation by this compound | Functional Significance |

|---|---|---|---|

| STAT3 Target Genes | c-myc, survivin, cyclin D1, HIF-1α, VEGF | Downregulated | Reduces proliferation, survival, and angiogenesis |

| Stemness Markers | CD44, Nanog, nestin, CD133 | Downregulated | Impairs stemness and self-renewal capacity |

| Chemokine Receptors | Cxcr4, Ccr1 | Downregulated | Reduces invasion and inflammatory recruitment |

| Apoptosis Markers | Cleaved caspase-3, PARP cleavage | Upregulated | Induces apoptotic cell death |

This compound Mechanism and Signaling Pathway

The diagram above illustrates the STAT3 signaling pathway and the specific molecular point of this compound intervention. This compound directly binds to the SH2 domain of STAT3, preventing the reciprocal interaction between phosphorylated tyrosine residues on one STAT3 monomer and the SH2 domain on another, thereby inhibiting dimer formation. This mechanism is distinct from upstream JAK inhibitors or phosphorylation inhibitors, as it allows phosphorylation to occur while specifically blocking the functional dimerization step. The inhibition of STAT3 dimerization prevents nuclear translocation and subsequent transcription of target genes that maintain cancer stemness, including c-Myc, cyclin D1, and survivin [3] [1] [4].

Cancer Stem-Like Cell Culture Protocols

Establishment of Primary Cultures from Tumor Specimens

Patient-derived cancer stem-like cells provide the most physiologically relevant model for studying this compound mechanisms. To establish these cultures, surgically resected tumor specimens should be processed within 2-4 hours of resection. The tissue must be mechanically dissociated using sterile forceps or scalpel, followed by enzymatic digestion with collagenase IV (1-2 mg/mL) and DNase I (0.1 mg/mL) in DMEM/F12 medium at 37°C for 30-60 minutes with gentle agitation. After digestion, the cell suspension should be filtered through 70μm and 40μm cell strainers to obtain single cells, then centrifuged at 300×g for 5 minutes. The pellet is resuspended in complete stem cell medium and plated in ultra-low attachment plates to prevent differentiation [3] [6].

For serum-free culture of CSCs, the following components are essential: DMEM/F12 base medium supplemented with B27 supplement (1:50), N2 supplement (1:100), human recombinant EGF (20 ng/mL), human recombinant bFGF (20 ng/mL), leukemia inhibitory factor (LIF, 10 ng/mL), penicillin-streptomycin (100 U/mL), and heparin (2 μg/mL). The cultures should be maintained at 37°C in a humidified incubator with 5% CO₂, with half-medium changes every 2-3 days and passaging every 7-10 days when neurospheres reach 100-200μm in diameter. For passaging, neurospheres should be collected by gentle centrifugation (200×g for 3 minutes) and dissociated using Accutase or trypsin-EDTA for 5-10 minutes at 37°C [3] [6] [7].

Cancer Stem-Like Cell Characterization and Validation

Proper validation of CSC populations is critical before experimental use. Flow cytometry should be performed using established CSC surface markers: for glioblastoma CSCs, analyze CD133, CD44, EGFR, and nestin; for breast cancer CSCs, use CD44+/CD24-/- and ALDH activity; for lung cancer CSCs, assess CD133 and CD44. Intracellular stemness markers including Nanog, Olig2, Sox2, Oct3/4, and KLF4 should be evaluated by immunocytochemistry or Western blotting [3] [8]. Functional validation must include limiting dilution transplantation assays in immunocompromised mice (NOD/SCID or NSG) to confirm tumor-initiating capacity, with as few as 200-1000 cells capable of forming tumors that recapitulate the original tumor heterogeneity [3] [8].

In Vitro Application Protocols

Cell Viability and Proliferation Assays

WST-1 and MTT assays are recommended for assessing this compound effects on CSC viability. Plate 1×10⁴ cells per well in 96-well ultra-low attachment plates and allow 24 hours for recovery. Prepare this compound stock solutions in DMSO (typically 100mM) and dilute in complete stem cell medium to working concentrations ranging from 1-100μM, with final DMSO concentrations not exceeding 0.1%. Include vehicle controls with equivalent DMSO concentration. After 48-96 hours of treatment, add WST-1 or MTT reagent according to manufacturer's instructions and incubate for 2-4 hours at 37°C. Measure absorbance at 450nm (WST-1) or 570nm (MTT) using a microplate reader. Calculate IC₅₀ values using nonlinear regression analysis of dose-response curves [4] [5].

For clonogenic sphere formation assays, plate dissociated single cells at low density (500-1000 cells/well) in 6-well ultra-low attachment plates. Treat with this compound at IC₅₀ and IC₇₀ concentrations determined from viability assays, refreshing medium with inhibitors every 3-4 days. After 10-14 days, count spheres larger than 50μm using an inverted microscope. Sphere formation efficiency is calculated as (number of spheres formed / number of cells seeded) × 100%. This assay evaluates the effect of this compound on self-renewal capacity, a defining characteristic of CSCs [3] [8].

Apoptosis and Molecular Analyses

Apoptosis induction by this compound should be evaluated using multiple complementary methods. For Annexin V/PI staining, treat CSCs with this compound at IC₅₀ concentrations for 24-48 hours, then collect cells and stain with Annexin V-FITC and propidium iodide according to manufacturer's protocol. Analyze by flow cytometry within 1 hour of staining. For caspase activation, detect cleaved caspase-3 by Western blotting or use fluorogenic caspase substrates. Additionally, monitor PARP cleavage by Western blotting as a hallmark of apoptotic commitment [4].

Molecular analyses should include Western blotting for STAT3 pathway components and downstream targets. Prepare whole cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors. Separate 20-30μg protein by SDS-PAGE (8-12% gels) and transfer to PVDF membranes. Probe with antibodies against p-STAT3 (Tyr705), total STAT3, c-Myc, cyclin D1, survivin, and cleaved caspase-3. For nuclear translocation studies, prepare nuclear and cytoplasmic fractions using commercial extraction kits. Treat cells with this compound for 6-24 hours, then fractionate and analyze STAT3 distribution by Western blotting using fibrillarin as nuclear marker and α-tubulin as cytoplasmic marker [4] [5].

Gene expression analyses should employ quantitative RT-PCR for STAT3 target genes and stemness markers. Extract total RNA using TRIzol or column-based kits, with DNase treatment to eliminate genomic DNA contamination. Synthesize cDNA using reverse transcriptase with oligo(dT) and random hexamer primers. Perform qPCR with TaqMan probes or SYBR Green for genes of interest: c-myc, survivin, cyclin D1, VEGF, CD44, Nanog, CD133, and YKL-40. Use GAPDH or β-actin as reference genes for normalization [3] [2].

In Vivo Application Protocols

Animal Efficacy Studies

Xenograft models using patient-derived CSCs provide the most predictive system for evaluating this compound efficacy in vivo. For subcutaneous models, harvest CSC spheres in log-phase growth, dissociate to single cells, and resuspend in PBS:Matrigel (1:1) mixture. Inject 5×10⁵ to 2×10⁶ cells per site into the flanks of 6-8 week old NOD/SCID or NSG mice. Monitor tumor growth until palpable tumors reach 50-100mm³, then randomize animals into treatment groups (typically n=6-8 per group). Administer this compound suspended in 0.5% methylcellulose via oral gavage at 50-100 mg/kg daily. Include vehicle control groups and positive control groups if appropriate. Measure tumor dimensions 2-3 times weekly using calipers, calculating volume as (length × width²)/2. Continue treatment for 3-4 weeks or until control tumors reach ethical endpoint sizes [3] [4].

For orthotopic models that better recapitulate the tumor microenvironment, inject CSCs directly into the appropriate organ (e.g., intracranial for glioblastoma, intrapleural for lung cancer). For intracranial glioblastoma models, stereotactically inject 1×10⁵ dissociated CSCs in 2-3μL PBS into the striatum of anesthetized mice. Monitor for neurological symptoms and measure tumor growth by bioluminescence imaging if cells express luciferase. Begin treatment 5-7 days post-implantation with this compound at 80 mg/kg daily via oral gavage. Assess survival as the primary endpoint and collect brains for histological analysis to evaluate tumor morphology and invasion characteristics [3].

Combination Therapy Protocols

Rational combination strategies can enhance this compound efficacy and overcome resistance. For temozolomide-resistant glioblastoma, combine this compound with mTOR inhibitors such as rapamycin. In vitro, pretreat TMZ-resistant U87 cells with this compound (10-30μM) for 2 hours before adding rapamycin (5-20μM) for 24-72 hours. Assess combination effects using the Chou-Talalay method for synergy quantification. For in vivo studies, administer this compound (50 mg/kg, oral gavage) combined with rapamycin (5 mg/kg, intraperitoneal) daily for 3-4 weeks against established xenografts [5].

Additional promising combinations include this compound with conventional chemotherapy such as temozolomide for glioblastoma or cisplatin for lung cancer. Sequence administration with this compound pretreatment (24 hours) before chemotherapy to potentially sensitize CSCs. Also consider combinations with radiation therapy, as STAT3 inhibition may radiosensitize CSCs through impaired DNA damage repair. For these studies, include appropriate controls for each monotherapy and vehicle to properly assess combination benefits [3] [8].

Technical Notes and Practical Considerations

Optimization and Troubleshooting

This compound solubility and stability are critical for experimental reproducibility. Prepare fresh stock solutions in DMSO for each experiment and avoid repeated freeze-thaw cycles. For in vivo studies, ensure complete suspension of this compound in 0.5% methylcellulose by thorough vortexing and sonication if necessary. If precipitation occurs, gently warm the suspension to 37°C and mix before administration. For cell culture studies, confirm this compound activity by monitoring suppression of STAT3 target genes (c-Myc, survivin) as a pharmacodynamic marker [3] [4] [2].

Culture variability between CSC isolates is common. If sphere formation efficiency is low (<1%), ensure complete dissociation to single cells during passaging and optimize growth factor concentrations (EGF/bFGF between 10-40 ng/mL). If this compound response is inconsistent between replicates, confirm consistent CSC marker expression across passages and use early passage cells (passages 3-15). Include positive controls such as known STAT3 inhibitors (e.g., Stattic) to validate experimental systems [3] [8].

Safety and Ethical Considerations

Animal welfare must be prioritized in xenograft studies. Implement humane endpoints including maximum tumor volume (1500mm³ for subcutaneous, earlier signs for orthotopic), significant weight loss (>20%), or neurological symptoms for intracranial models. For primary human tissue use, ensure proper institutional approvals (IRB and IACUC) and patient informed consent are in place. Document CSC isolation and use according to relevant regulatory guidelines [3] [4].

Conclusion

This compound represents a valuable research tool for targeting STAT3 activation in cancer stem-like cells, with documented efficacy across multiple cancer types particularly in therapy-resistant contexts. These application notes and protocols provide comprehensive guidance for implementing this compound in preclinical studies, from basic mechanistic investigations to combination therapy evaluations. The detailed methodologies for CSC culture, in vitro assays, and in vivo models should enable researchers to reliably assess the therapeutic potential of STAT3 inhibition strategies. As research progresses, this compound may serve both as a chemical probe for understanding STAT3 biology in CSCs and as a lead compound for developing clinical strategies against minimal residual disease and therapy resistance driven by cancer stem-like cells.

References

- 1. SINBAD, structural, experimental and clinical ... [pmc.ncbi.nlm.nih.gov]

- 2. ‐ STX , a novel STAT3 dimerization inhibitor, prevents fibrotic gene... 0119 [pmc.ncbi.nlm.nih.gov]

- 3. Effect of the STAT3 inhibitor STX - 0119 on the proliferation of cancer ... [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of STAT3 signaling induces apoptosis and suppresses growth... [labanimres.biomedcentral.com]

- 5. Combination of a STAT3 Inhibitor and an mTOR ... [cgp.iiarjournals.org]

- 6. Effect of the STAT3 inhibitor this compound on the proliferation ... [spandidos-publications.com]

- 7. Stem-Like Cancer Cells in a Dynamic 3D Culture System [pmc.ncbi.nlm.nih.gov]

- 8. Cancer stem cells: advances in knowledge and ... [nature.com]

Application Notes & Experimental Protocols: Investigating the STAT3 Inhibitor STX-0119 in Temozolomide-Resistant Glioblastoma Models

Introduction

Glioblastoma (GBM) is the most common and aggressive primary malignant brain tumor in adults, characterized by a dismal prognosis with a median survival of less than two years. The standard first-line chemotherapeutic agent, temozolomide (TMZ), frequently fails due to the development of resistance, creating a critical unmet need for novel therapeutic strategies. Signal Transducer and Activator of Transcription 3 (STAT3) is a key oncogenic protein constitutively activated in GBM and a known driver of tumor proliferation, survival, immune evasion, and therapy resistance. These application notes detail the use of STX-0119, a novel small-molecule inhibitor of STAT3 dimerization, in preclinical models of TMZ-resistant GBM, providing researchers with established protocols and key experimental data to support further investigation.

Key Findings on this compound Efficacy

Research demonstrates that this compound effectively targets TMZ-resistant GBM through multiple mechanisms.

Direct Anti-Tumor and Pro-Survival Effects

In vitro and in vivo studies using established TMZ-resistant U87 (TMZ-R U87) cell lines show that this compound suppresses tumor growth and prolongs survival. Notably, its activity is more pronounced in vivo, suggesting its effects extend beyond direct cytotoxicity [1]. Gene expression analysis revealed that this compound treatment downregulates a network of genes associated with TMZ resistance and aggressiveness, including YKL-40, MAGEC1, MGMT, epithelial-mesenchymal transition (EMT) genes, and other STAT3 target genes. It also significantly inhibits the invasive capacity of resistant cells [1].

Immunomodulatory and Microenvironment Effects

A pivotal study using a humanized MHC-double knockout NOG (dKO-NOG) mouse model demonstrated that the anti-tumor activity of this compound is significantly mediated by promoting the accumulation of tumor-infiltrating lymphocytes (TILs), predominantly CD8+ T cells and macrophages, at the tumor site. This immunologically augmented effect led to more rapid and potent tumor growth inhibition compared to immunodeficient nude mouse models [2].

Synergistic Potential with mTOR Inhibition

Given the cross-talk between signaling pathways, the combination of this compound with the mTOR inhibitor rapamycin was investigated. This combination exhibited strong synergistic growth inhibition in TMZ-R U87 cells, with the combination index (CI) being significantly lower than for either agent alone. Western blot analysis indicated that this compound inhibits the activation of S6 and 4E-BP1, key mTOR downstream effectors, potentially through regulation of YKL-40 expression [3].

Table 1: Summary of Key Efficacy Findings for this compound in TMZ-Resistant GBM Models

| Experimental Model | Key Finding | Quantitative Result | Citation |

|---|---|---|---|

| In Vivo (Nude mice), TMZ-R U87 | Tumor growth inhibition | >50% suppression of tumor growth | [1] |

| In Vivo (Nude mice), TMZ-R U87 | Survival benefit | Prolonged median survival time | [1] |

| In Vivo (Humanized dKO-NOG mice), TMZ-R U87 | Immunological effect | Promoted accumulation of TILs (CD8+ T cells, macrophages) | [2] |

| In Vitro, TMZ-R U87 | Invasion assay | Significant inhibition of invasive activity | [1] |

| In Vitro, TMZ-R U87 | Combination with Rapamycin (IC₅₀) | This compound: 78 µM; Rapamycin: 30.5 µM; Combination: 11.3 µM | [3] |

Detailed Experimental Protocols

Protocol: Generation of an Acute Acquired TMZ-Resistant GBM Cell Line

This protocol is adapted from a study that established an acute TMZ resistance model recapitulating key clinical features of resistance [4].

- Objective: To generate a TMZ-resistant GBM cell line (RG2) from a TMZ-sensitive parental line (e.g., U373, LN229).

- Materials:

- Parental GBM cell line (e.g., U87, U373, LN229).

- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1 mM sodium pyruvate.

- Temozolomide (TMZ), dissolved in DMSO.

- Tissue culture flasks and standard lab equipment.

- Method:

- Culture: Maintain parental cells (designated as Passage RG0) in standard conditions.

- First Treatment Cycle: Seed cells and treat with 150 µM TMZ for 72 hours.

- Washout: After 72 hours, remove the TMZ-containing medium, wash the cells with PBS, and replenish with fresh, drug-free medium.

- Regrowth: Allow the remaining viable cells to regrow.

- Second Treatment Cycle: Once cells have recovered, repeat the treatment with 150 µM TMZ for another 72 hours, followed by washout and regrowth.

- The successfully regrown cells after the second cycle are defined as RG2 and represent the TMZ-resistant population. These cells can be used for experiments until passage 15 [4].

- Validation: The resistant phenotype should be confirmed via MTT assay, showing significantly reduced susceptibility to TMZ challenge compared to parental cells. Additional validation can include assessment of DNA damage response (e.g., 53BP1-foci formation), clonogenicity, and stemness markers [4].

Protocol: Cell Proliferation Assay (WST-1) for this compound

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound [3].

- Objective: To evaluate the growth-inhibitory effect of this compound on TMZ-resistant GBM cells.

- Materials:

- TMZ-R U87 cells (or other resistant line).

- This compound, suspended in DMSO or 0.5% methyl cellulose.

- 96-well micro-culture plates.

- WST-1 cell proliferation reagent.

- Microplate reader.

- Method:

- Seeding: Seed TMZ-R U87 cells at a density of 1 x 10⁴ cells/well in a 96-well plate.

- Dosing: Add this compound across a range of concentrations (e.g., 0-200 µM). Include vehicle control wells.

- Incubation: Incubate the plate for 4 days at 37°C and 5% CO₂.

- Viability Measurement: Add the WST-1 substrate to each well and incubate for 1-4 hours.

- Absorbance Reading: Measure the absorbance at 450 nm with a reference wavelength of 620 nm.

- Calculation: Calculate percent survival relative to the vehicle control. The IC₅₀ value is the dose required for a 50% reduction in cell viability [3].

Protocol: In Vivo Efficacy Study in Humanized Mouse Model

This protocol assesses the anti-tumor and immunomodulatory effects of this compound in a more clinically relevant model [2].

- Objective: To evaluate the efficacy of this compound against TMZ-R U87 tumors and its effect on tumor-infiltrating lymphocytes (TILs) in humanized mice.

- Materials:

- MHC-double knockout NOG (dKO-NOG) mice reconstituted with human immune cells.

- TMZ-R U87 cells.

- This compound, suspended in 0.5% methyl cellulose.

- Method:

- Tumor Inoculation: Subcutaneously inject TMZ-R U87 cells into humanized dKO-NOG mice.

- Dosing: Once tumors are established, administer this compound or vehicle control via oral gavage.

- Monitoring: Monitor tumor volume regularly and record survival.

- Analysis: At endpoint, harvest tumors and process for flow cytometric analysis to quantify human CD45+ immune cells, with particular focus on CD8+ T cells and macrophage populations within the TILs [2].

Signaling Pathways and Mechanism of Action

This compound specifically inhibits STAT3 by directly binding to its SH2 domain, thereby disrupting the reciprocal phosphotyrosine-SH2 interaction that is essential for STAT3 dimerization [5]. This inhibition prevents STAT3's translocation to the nucleus and its function as a transcription factor. The following diagram summarizes the mechanism of action of this compound and its investigated combination with rapamycin in the context of TMZ-resistant GBM.

Summary & Research Applications

The collected data firmly establishes this compound as a promising candidate for overcoming TMZ resistance in GBM. Its dual mechanism of action—directly suppressing pro-survival and invasive pathways in tumor cells while simultaneously promoting an anti-tumor immune response—makes it a compelling agent for further development.

For researchers, the following applications are supported:

- Combination Therapy Screening: this compound is an excellent candidate for combination studies with other targeted agents (e.g., mTOR inhibitors) or immunomodulators.

- Biomarker Discovery: Research suggests YKL-40 could serve as a potential pharmacodynamic biomarker for monitoring STAT3 inhibition in vivo [1].

- Overcoming Immune Suppression: The humanized mouse model protocol is critical for evaluating the compound's efficacy in a more physiologically relevant immune context [2].

- Studying Resistance Networks: Using the established TMZ-R cell lines, researchers can further dissect the interconnected networks of STAT3, mTOR, and resistance mechanisms.

Table 2: Summary of Quantitative Molecular Changes Induced by this compound Treatment

| Molecular Category | Example Genes/Proteins | Effect of this compound | Citation |

|---|---|---|---|

| STAT3 Direct Targets | c-Myc, Cyclin D1, Survivin | Downregulated | [5] |

| Resistance-Associated | MGMT, YKL-40 | Downregulated | [1] [3] |

| Invasion & EMT | Vimentin, N-Cadherin, MAGEC1 | Downregulated | [1] |

| Immune Modulation | Tumor-infiltrating CD8+ T cells | Increased accumulation | [2] |

| Downstream Signaling | phospho-S6, phospho-4E-BP1 | Downregulated | [3] |

References

- 1. Effect of the STAT3 inhibitor this compound on the proliferation ... [pubmed.ncbi.nlm.nih.gov]

- 2. The anti-tumor activity of the STAT3 inhibitor this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. Combination of a STAT3 Inhibitor and an mTOR ... [cgp.iiarjournals.org]

- 4. Characterization of Temozolomide Resistance Using a ... [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a New Series of STAT3 Inhibitors by Virtual ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: STX-0119 in Kidney Fibrosis Research Using UUO Mouse Model

Introduction to STAT3 Signaling and Kidney Fibrosis

Chronic kidney disease (CKD) represents a significant global health burden, affecting millions worldwide and often progressing to end-stage renal disease requiring dialysis or transplantation. The pathological progression of CKD is characterized by kidney fibrosis, which involves excessive deposition of extracellular matrix (ECM) components that replace functional tissue. This fibrotic process is now recognized as a final common pathway for nearly all forms of CKD, regardless of the initial injury. Despite its clinical importance, the development of effective anti-fibrotic therapies has been challenging, with many potential candidates failing in clinical trials due to insufficient efficacy or unacceptable side effects.

The signal transducer and activator of transcription 3 (STAT3) pathway has emerged as a promising therapeutic target for fibrosis treatment. STAT3 is a transcription factor that resides in the cytoplasm in its inactive state and becomes activated through phosphorylation by upstream kinases, particularly in response to cytokines like interleukin-6 (IL-6) and transforming growth factor-β (TGF-β). Upon phosphorylation at tyrosine residue 705, STAT3 forms homodimers through reciprocal SH2 domain interactions, translocates to the nucleus, and regulates the expression of numerous genes involved in cell proliferation, survival, and ECM production. In pathological conditions, including kidney fibrosis, STAT3 signaling becomes constitutively activated, driving sustained expression of pro-fibrotic genes that accelerate disease progression.

Table 1: Key Characteristics of STAT3 in Normal and Fibrotic Conditions

| Parameter | Normal Physiology | Pathological Condition |

|---|---|---|

| Activation | Transient, regulated | Constitutive, sustained |

| Dimerization | Short-lived | Persistent |

| Nuclear localization | Temporary | Prolonged |

| Target gene expression | Controlled | Dysregulated |

| Cellular effects | Homeostatic | Pro-fibrotic, pro-inflammatory |

STX-0119 as a Novel Therapeutic Approach for Kidney Fibrosis

STAT3 Inhibition Strategy

This compound is a novel small molecule inhibitor that specifically targets the dimerization process of STAT3, representing a distinct mechanism compared to other STAT3 inhibitors that focus on upstream phosphorylation events. Discovered through virtual screening approaches, this compound binds to the SH2 domain of STAT3, thereby preventing the protein-protein interactions necessary for dimer formation and subsequent nuclear translocation. This mechanism is particularly advantageous because it allows this compound to inhibit STAT3 signaling downstream of phosphorylation, potentially circumventing compensatory activation pathways that can limit the efficacy of kinase-targeted therapies. Importantly, this compound has demonstrated favorable selectivity for STAT3 over other STAT family members in certain contexts, though recent evidence suggests it may also inhibit STAT1 and STAT2 under specific conditions, indicating potential multi-STAT targeting capabilities.

Preclinical Evidence Base

The therapeutic potential of this compound has been evaluated across multiple disease models, establishing a solid foundation for its application in kidney fibrosis research. In cancer models, including lymphoma and glioblastoma, this compound effectively suppressed tumor growth by inhibiting STAT3 target genes and inducing apoptosis. More recently, researchers have demonstrated its efficacy in non-malignant conditions, particularly fibrosis. A 2020 study specifically investigated this compound in a unilateral ureteral obstruction (UUO) model of kidney fibrosis, revealing significant attenuation of fibrotic gene expression. Additional research in a liver fibrosis model further supported the anti-fibrotic properties of this compound, while a 2024 publication reported its effectiveness in osteoarthritis models, indicating broad applicability across different tissue types.

Detailed Experimental Protocols

In Vivo Application: UUO Mouse Model

3.1.1 Animal Model Preparation

The UUO model is a well-established and widely used experimental system for studying kidney fibrosis, characterized by rapid disease progression and reproducible fibrotic outcomes. To implement this model, utilize 8-week-old male C57BL/6 mice (weighing 20-25 grams) housed under specific pathogen-free conditions with controlled temperature (19-25°C) and humidity (30-70%) on a 12-hour light-dark cycle. Provide all animals with ad libitum access to tap water and commercial chow (e.g., FR-2 from Funabashi Farm). Randomize animals into experimental groups just before surgery to ensure equivalent distribution of baseline characteristics. All procedures should comply with institutional animal care guidelines and receive appropriate ethical approval before commencement.

For the surgical procedure, anesthetize mice via intraperitoneal administration of pentobarbital (60 mg/kg) and confirm adequate anesthesia by absence of pedal reflex. Make a dorsal incision to expose the left kidney and ureter, then carefully isolate the ureter from surrounding tissues. Place two ligations approximately 5mm apart using non-absorbable suture material (e.g., 5-0 silk) and transect the ureter between the ligations to complete the obstruction. Close the wound in layers with sterile sutures and administer buprenorphine (0.1 mg/kg, subcutaneously) for postoperative analgesia. Place animals on a heating pad until fully recovered from anesthesia and monitor daily for signs of distress or complications.

3.1.2 this compound Administration Protocol

Prepare this compound suspension immediately before administration by first weighing the compound using an electronic balance and amorphizing it with a mortar. Suspend the processed compound in 0.5% methyl cellulose 400 solution at appropriate concentrations to achieve the desired dosing volume. Administer this compound or vehicle control (0.5% methyl cellulose 400) via oral gavage at a volume of 5 mL/kg body weight. Initiate treatment 1 hour before UUO surgery and continue with once-daily administration for the desired study duration (typically 7-14 days for fibrosis studies). For efficacy assessment, include appropriate control groups: sham-operated animals receiving vehicle, UUO animals receiving vehicle, and UUO animals receiving this compound.

Table 2: this compound Treatment Protocol in UUO Model

| Parameter | Specification |

|---|---|

| Formulation | Suspension in 0.5% methyl cellulose 400 |

| Administration route | Oral gavage |

| Administration volume | 5 mL/kg |

| Initial dose timing | 1 hour pre-surgery |

| Dosing frequency | Once daily |

| Treatment duration | 2-14 days |

| Key control groups | Sham + vehicle, UUO + vehicle, UUO + this compound |

In Vitro Validation Studies

3.2.1 Cell Culture Models